4-(3,4,5-triethoxybenzoyl)morpholine
Overview
Description
4-(3,4,5-Triethoxybenzoyl)morpholine is an organic compound that features a morpholine ring bonded to a benzoyl group substituted with three ethoxy groups
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes .
Mode of Action
The mode of action involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom in morpholine on the carbonyl carbon atom, resulting in the formation of a tetrahedral intermediate .
Biochemical Pathways
It’s worth noting that compounds with similar structures have shown notable anti-cancer effects by effectively inhibiting various proteins and enzymes .
Result of Action
Compounds with similar structures have shown notable anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-triethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-triethoxybenzoyl chloride with morpholine. This reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3,4,5-triethoxybenzoyl chloride+morpholine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Triethoxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield 3,4,5-tricarboxybenzoylmorpholine, while reduction of the benzoyl group can produce 4-(3,4,5-triethoxybenzyl)morpholine.
Scientific Research Applications
4-(3,4,5-Triethoxybenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but with methoxy groups instead of ethoxy groups.
4-(3,4,5-Trifluorobenzoyl)morpholine: Contains fluorine atoms instead of ethoxy groups.
4-(3,4,5-Trichlorobenzoyl)morpholine: Contains chlorine atoms instead of ethoxy groups.
Uniqueness
4-(3,4,5-Triethoxybenzoyl)morpholine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can provide different steric and electronic effects compared to methoxy, fluoro, or chloro groups, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
morpholin-4-yl-(3,4,5-triethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-4-21-14-11-13(17(19)18-7-9-20-10-8-18)12-15(22-5-2)16(14)23-6-3/h11-12H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVNGBESLDQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982095 | |
Record name | (Morpholin-4-yl)(3,4,5-triethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60982095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64038-95-5 | |
Record name | Morpholine, 4-(3,4,5-triethoxybenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Morpholin-4-yl)(3,4,5-triethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60982095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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